Xylene Cyanol FF
Overview
Description
Xylene Cyanol FF is a complex organic compound with a unique structure that includes both aromatic and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xylene Cyanol FF involves multiple steps. One common method includes the reaction of 4-(ethylamino)-3-methylphenol with 4-ethylimino-3-methylcyclohexa-2,5-dien-1-one under specific conditions to form the intermediate compound. This intermediate is then reacted with 3-sulfobenzenesulfonate in the presence of sodium ions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Xylene Cyanol FF undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Xylene Cyanol FF has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Xylene Cyanol FF involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(ethylamino)-3-methylphenol: A precursor in the synthesis of the target compound.
4-ethylimino-3-methylcyclohexa-2,5-dien-1-one: Another precursor used in the synthesis.
3-sulfobenzenesulfonate: A sulfonate group-containing compound similar in structure.
Uniqueness
Xylene Cyanol FF is unique due to its combination of aromatic and sulfonate groups, which confer distinct chemical and biological properties
Biological Activity
Xylene Cyanol FF, also known as Acid Blue 147, is a synthetic dye commonly used in molecular biology as a tracking dye during gel electrophoresis. Its chemical structure comprises a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, with the molecular formula and a molecular weight of approximately 538.61 g/mol. This article explores the biological activity of this compound, focusing on its applications, properties, and relevant research findings.
Properties and Applications
This compound is characterized by its blue-green color and is soluble in water at concentrations up to 20 ppm, yielding a clear dark blue solution. It has an absorption maximum between 610-620 nm when dissolved in water. The dye is primarily utilized for:
- Tracking nucleic acids : It serves as a visual marker in agarose and polyacrylamide gel electrophoresis.
- Histological staining : Used in various staining protocols to visualize cellular structures.
- RNA loading dye : Employed in experiments involving RNA to ensure proper loading during electrophoresis.
Table 1: Chemical and Physical Properties of this compound
Property | Value |
---|---|
CAS Number | 2650-17-1 |
Molecular Formula | |
Molecular Weight | 538.61 g/mol |
Color | Blue/Gray to Green |
Solubility | 20 ppm in water (clear dark blue) |
Absorption Maxima | 610 - 620 nm |
Molar Extinction Coefficient | ≥ 65000 (20 ppm in water) |
The biological activity of this compound is largely attributed to its ability to intercalate with nucleic acids. This property allows it to bind to DNA and RNA molecules, facilitating their visualization during electrophoresis. The dye exhibits a slight negative charge, which influences its migration through the gel matrix alongside nucleic acids based on size and charge.
Case Studies and Research Findings
- Electrophoresis Applications : A study demonstrated the effectiveness of this compound as a tracking dye in both agarose and polyacrylamide gels. It was noted for its ability to provide clear visual markers for DNA fragments during electrophoretic separation .
- Biodegradation Studies : Research has indicated that this compound can undergo photocatalytic degradation when exposed to certain catalysts like bismuth-doped zinc oxide. This process highlights potential environmental concerns regarding the disposal of dye waste products .
- Staining Protocols : In various histological applications, this compound has been utilized for staining cellular components, aiding in the visualization of tissue samples under microscopy. Its compatibility with other reagents makes it a versatile choice for researchers .
Safety and Handling
This compound is classified with a warning label due to potential irritant properties (H315 - causes skin irritation; H319 - causes serious eye irritation). Proper safety precautions should be taken when handling this compound, including the use of gloves and eye protection.
Properties
IUPAC Name |
sodium;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S2.Na/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33;/h7-15,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLFAAMTGMGYBS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N2NaO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-17-1 | |
Record name | 1,3-Benzenedisulfonic acid, 4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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